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Compound of Interest

Compound Name: 5-Chloro-3-iodopyridazine

Cat. No.: B13977208

Get Quote

Executive Summary
5-Chloro-3-iodopyridazine represents a privileged class of mixed-halide heterocycles. Unlike

symmetric dihalides (e.g., 3,6-dichloropyridazine), this scaffold possesses two electronically

and chemically distinct electrophilic sites. Its utility lies in the orthogonal reactivity of the C-3

iodine and C-5 chlorine atoms.

C-3 (Iodine): Highly reactive toward oxidative addition (Pd-catalysis) and nucleophilic attack (

) due to the

-nitrogen effect and weak C–I bond.

C-5 (Chlorine): Latent electrophile.[1] Stable under conditions that functionalize C-3, allowing

for controlled, sequential derivatization.

This guide provides the mechanistic rationale and validated protocols to exploit this

regioselectivity for the synthesis of complex 3,5-disubstituted pyridazines.

Electronic Structure & Reactivity Analysis[1][2][3]
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Understanding the electronic bias of the pyridazine ring is critical for predicting regioselectivity.

The Pyridazine Core
The pyridazine ring contains two adjacent nitrogen atoms (N1, N2).

Position 3 (C-3): Located

to N2. This position is highly electron-deficient due to the inductive electron-withdrawing
effect (-I) of the adjacent nitrogen and the resonance contribution that places a positive
charge density here.

Position 5 (C-5): Located

to N2 and

to N1. While still electron-deficient compared to benzene, it is significantly less activated than
C-3.

The Halogen Hierarchy
The reactivity difference is amplified by the halogen substituents:

Bond Dissociation Energy (BDE): The C–I bond (~53 kcal/mol) is significantly weaker than

the C–Cl bond (~80 kcal/mol). This makes C-3 kinetically superior for oxidative addition by

transition metals (Pd, Ni).

Leaving Group Ability: In Nucleophilic Aromatic Substitution (

), the C-3 position is the primary site of attack due to electronic activation. Although chlorine
is often a better leaving group for

(due to higher electronegativity stabilizing the Meisenheimer complex), the positional
activation of C-3 (alpha to N) overrides this, making the displacement of iodine at C-3 the
dominant pathway.
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Figure 1: Reactivity landscape of 5-Chloro-3-iodopyridazine showing the dominance of C-3

functionalization.

Strategic Functionalization Pathways
Pathway A: Regioselective Cross-Coupling (Suzuki-
Miyaura)
The C–I bond undergoes oxidative addition with Pd(0) at room temperature or mild heating,

leaving the C–Cl bond intact. This allows for the installation of aryl, heteroaryl, or vinyl groups

at C-3.

Selectivity: >98% C-3 selective.

Catalyst System: Standard Pd catalysts (e.g.,

,

) are sufficient for C-3.

Common Pitfall: Using highly active "Buchwald" precatalysts (e.g., XPhos Pd G2) at high

temperatures may erode selectivity by activating the C-Cl bond prematurely.

Pathway B: Nucleophilic Aromatic Substitution ( )
Reaction with amines, alkoxides, or thiols occurs exclusively at C-3.
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Mechanism: Addition-Elimination.[1][2]

Leaving Group: Iodine is displaced.[3]

Observation: While 3,5-dichloropyridazine also reacts at C-3, the 3-iodo analog is often

preferred when subsequent cross-coupling is not the immediate goal, or when soft

nucleophiles are used. However, for

, the 3,5-dichloro analog is often a more cost-effective alternative unless the iodine is
required for a specific orthogonal step.

Pathway C: Sequential Functionalization (C-3 then C-5)
This is the most powerful application of the scaffold.

Step 1: Functionalize C-3 (using I). Product: 3-Substituted-5-chloropyridazine.

Step 2: Functionalize C-5 (using Cl). The remaining chlorine is now a "standard" heteroaryl

chloride. It requires forcing conditions (higher temp, bulky electron-rich ligands like JohnPhos

or RuPhos) to undergo cross-coupling.

Experimental Protocols
Synthesis of 5-Chloro-3-iodopyridazine
Starting Material: 3,5-Dichloropyridazine.[4][5] Transformation: Finkelstein-type Halogen

Exchange.

Protocol:

Charge a round-bottom flask with 3,5-dichloropyridazine (1.0 equiv) and 57% hydriodic acid

(HI) (5.0 equiv).

Heat the mixture to 40–50 °C for 12–24 hours. Note: Higher temperatures may lead to di-

iodination.

Cool to room temperature and neutralize carefully with saturated
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or solid

(Caution: Gas evolution).

Extract with Ethyl Acetate (3x). Wash organics with aqueous Sodium Thiosulfate (

) to remove free iodine (indicated by purple/brown color).

Dry over

, filter, and concentrate.

Purification: Recrystallization from heptane/EtOAc or silica gel chromatography (0-20%

EtOAc in Hexanes).

Yield: Typically 60–80%. Solid product.

Regioselective Suzuki Coupling at C-3
Target: 3-Aryl-5-chloropyridazine.

Protocol:

In a reaction vial, combine 5-chloro-3-iodopyridazine (1.0 equiv), Aryl Boronic Acid (1.1

equiv), and

(2.5 equiv).

Add solvent: DME/Water (4:1) or Toluene/EtOH/Water (4:1:1).

Degas with nitrogen/argon for 5 minutes.

Add

(5 mol%).

Heat at 60–80 °C for 2–4 hours. Monitoring: TLC/LCMS should show consumption of starting

material and formation of the mono-coupled product. The C-5 chloride remains intact.

Workup: Dilute with water, extract with EtOAc.
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Purification: Silica gel chromatography.

Sequential Workflow Diagram (Graphviz)
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Figure 2: Sequential workflow for accessing 3,5-disubstituted pyridazines.

Summary of Reactivity Data
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Reaction Type Position Leaving Group Conditions Selectivity

Suzuki Coupling C-3 Iodine
,

, 60°C

High (>98%)

Sonogashira C-3 Iodine , CuI, TEA, RT High (>98%)

(Amination) C-3 Iodine
Amine, DIPEA,

DMSO, RT

High (driven by

-N)

Suzuki (2nd

Step)
C-5 Chlorine

, XPhos,

, 100°C

Requires C-3 to

be filled
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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